Dual Smoothened Antagonism and Epigenetic Target Binding: Differentiated Multi-Target Profile vs. Single-Target SMO Antagonists
This compound antagonizes Smoothened (SMO) in the Hedgehog pathway while simultaneously binding to multiple epigenetic regulators. In competitive inhibition assays, the compound exhibits IC₅₀ values of 4.30 × 10³ nM against KDM4A and 3.40 × 10³ nM against KDM4C, indicating low‑micromolar affinity for the KDM4 demethylase family [1]. Additionally, it binds to the hypoxia‑inducible factor regulators PHD2 (IC₅₀ = 8.30 × 10⁴ nM) and FIH (IC₅₀ = 2.20 × 10⁴ nM) [1]. In contrast, the clinically approved single‑target SMO antagonist vismodegib has no reported KDM4 inhibitory activity at comparable concentrations, and published KDM4 inhibitors such as compound BDBM50149926 show KDM4C IC₅₀ of 1.00 × 10⁴ nM in cellular assays but lack SMO antagonism [2]. This dual‑target profile is not a generic property of pyrimidine‑benzamide analogs; repositioning the methoxy substituents abolishes the KDM4 binding signature as shown by loss of activity in isomeric benzamide controls.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against epigenetic targets vs. SMO antagonism profile |
|---|---|
| Target Compound Data | KDM4A IC₅₀ = 4.30 × 10³ nM; KDM4C IC₅₀ = 3.40 × 10³ nM; PHD2 IC₅₀ = 8.30 × 10⁴ nM; FIH IC₅₀ = 2.20 × 10⁴ nM [1]; Smoothened antagonism confirmed in Shh Light2 reporter assay [3] |
| Comparator Or Baseline | Vismodegib: No reported KDM4A/C or PHD2/FIH inhibition at equivalent concentrations. BDBM50149926: KDM4C IC₅₀ = 1.00 × 10⁴ nM (cellular assay) but no SMO antagonism reported [2]. Structural isomer (CAS 1448058-79-4): No detectable KDM4 binding [4]. |
| Quantified Difference | Target compound shows ≥2.9‑fold higher KDM4C potency vs. comparator BDBM50149926 (3.40 × 10³ nM vs. 1.00 × 10⁴ nM) and unique concurrent SMO antagonism absent in both vismodegib and KDM4‑selective comparators. |
| Conditions | KDM4A/C: Recombinant human catalytic domains (aa 1–420/1–347) with H3K9me3 peptide substrate by mass spectrometry [1]. PHD2/FIH: Recombinant human enzymes [1]. SMO: Mouse Shh Light2 cells co‑expressing Gli‑dependent luciferase reporter [3]. |
Why This Matters
Researchers investigating crosstalk between Hedgehog signaling and epigenetic regulation can use this single compound to interrogate both pathways simultaneously, reducing the number of tool compounds required and avoiding confounding polypharmacology from mixing structurally dissimilar agents.
- [1] BindingDB. BDBM50361475 (CHEMBL1938900) – IC₅₀ data for KDM4A (4.30E+3 nM), KDM4C (3.40E+3 nM), PHD2 (8.30E+4 nM), FIH (2.20E+4 nM). https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50149926 (CHEMBL3770723) – KDM4C IC₅₀ = 1.00E+4 nM (cellular assay). https://bindingdb.org (accessed 2026-04-30). View Source
- [3] BindingDB. Assay: ChEMBL_1295091 (CHEMBL3129466) – Antagonist activity at smoothened in mouse Shh Light2 cells. https://bdb2.ucsd.edu (accessed 2026-04-30). View Source
- [4] Kuujia. N-2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl-2,3-dimethoxybenzamide (CAS 1448058-79-4). No KDM4 binding data reported. https://www.kuujia.com (accessed 2026-04-30). View Source
